molecular formula C17H11NO8 B117549 Aristolochic acid d CAS No. 17413-38-6

Aristolochic acid d

Katalognummer: B117549
CAS-Nummer: 17413-38-6
Molekulargewicht: 357.3 g/mol
InChI-Schlüssel: PADIFGYTAXNCRK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Aristolochic acid D is a nitro-phenanthrene carboxylic acid derivative belonging to the aristolochic acid (AA) family, a group of naturally occurring phytochemicals primarily found in plants of the Aristolochiaceae family. Structurally, it shares a core phenanthrene ring system substituted with a nitro group (-NO₂) and a methoxy group (-OCH₃) at specific positions, distinguishing it from other AA analogues . This compound has been identified in medicinal herbs such as Aristolochia contorta and Asarum species, often co-occurring with other AA analogues like aristolochic acid I (AA-I) and II (AA-II) .

While its exact biological role in plants remains unclear, this compound has drawn significant attention due to its structural similarity to AA-I and AA-II, which are classified as Group 1 human carcinogens by the International Agency for Research on Cancer (IARC) .

Vorbereitungsmethoden

Chemical Synthesis Strategies

Ring-A Precursor Construction

Total synthesis of AA-IVa employs a modular approach, beginning with the preparation of a tetrahydropyranyl-protected ring-A precursor (Figure 1). The synthesis of 2-nitromethyl-3-iodo-4,5-methylenedioxybenzyl tetrahydropyranyl ether (46b ) serves as a critical intermediate . This compound is synthesized via iodination of 4,5-methylenedioxy-2-nitrotoluene, followed by protection with tetrahydropyranyl ether.

Table 1: Key Intermediates in AA-IVa Synthesis

IntermediateStructureYield (%)Reference
46b Ring-A protected precursor78
21a Lactam-containing fragment65

Suzuki–Miyaura Coupling and Cyclization

The convergent synthesis of AA-IVa involves Pd-catalyzed Suzuki–Miyaura coupling between 46b and lactam-containing fragment 21a (Scheme 1). Using [1,1-bis(diphenylphosphino)ferrocene]dichloropalladium(II) as a catalyst, the reaction achieves simultaneous C–C bond formation and lactam condensation, constructing the tricyclic core in a single step . This cascade reaction proceeds in dioxane/water at 100°C, yielding the advanced intermediate 7 in 72% yield .

Oxidation and Functionalization

Final oxidation of the aldehyde intermediate to the carboxylic acid is achieved through a two-step protocol:

  • Primary Oxidation : Activated MnO₂ in acetone converts the benzylic alcohol to an aldehyde .

  • Secondary Oxidation : Sodium chlorite in aqueous DMSO with NaH₂PO₄ buffer selectively oxidizes the aldehyde to AA-IVa, achieving 85% purity .

Extraction and Isolation from Natural Sources

Solvent Optimization

Efficient extraction of AA-IVa from Asarum heterotropoides requires polarity-matched solvents. Comparative studies show 75% methanol extracts yield 1080 mg/kg AA-IVa, outperforming water (937 mg/kg) and ethanol (1018 mg/kg) . Sonication for 30 minutes enhances extraction efficiency by 15% compared to Soxhlet methods .

Table 2: Solvent Efficacy in AA-IVa Extraction

SolventMethodDurationYield (mg/kg)Reference
75% MethanolUltrasonication30 min1080
WaterSoxhlet7–8 h937

Plant Tissue-Specific Isolation

AA-IVa distribution varies across Asarum tissues:

  • Roots : 45.2 mg/g (highest concentration)

  • Leaves : 12.8 mg/g

  • Rhizomes : 28.4 mg/g

Post-extraction, solid-phase extraction (SPE) with C18 cartridges removes chlorophyll and non-polar contaminants, improving HPLC purity to >95% .

Purification and Detoxification Techniques

Alkaline Processing

Treatment with 0.1 M NaHCO₃ reduces AA-IVa content by 93.6% in Aristolochia manshuriensis, leveraging its weak acidity . Soaking for 5 days in alkaline solution deprotonates the carboxyl group, facilitating salt formation and subsequent precipitation .

Table 3: Detoxification Methods for AA-IVa

MethodReagentDurationReduction (%)Reference
Alkaline soak0.1 M NaHCO₃5 d93.6
Honey coating-15 min26.4–29.2

Chromatographic Purification

Final purification employs reverse-phase HPLC under gradient conditions:

  • Column : C18 (250 × 4.6 mm, 5 µm)

  • Mobile Phase : 0.1% formic acid (A) / acetonitrile (B)

  • Gradient : 35–65% B over 20 min

  • Flow Rate : 1.0 mL/min

This method resolves AA-IVa (tR = 12.4 min) from analogues like AA-I (tR = 14.2 min), achieving >99% purity .

Analytical Characterization

LC/MS/MS Quantification

AA-IVa is quantified using a Q-TOF mass spectrometer in positive ion mode:

  • Precursor Ion : m/z 359 [M+H]⁺

  • Product Ion : m/z 298 (CO₂ loss)
    Calibration curves exhibit linearity (R² = 0.999) from 0.01–5 µg/mL, with LOD = 0.003 µg/mL .

Structural Confirmation

¹H NMR (500 MHz, DMSO-d6): δ 8.21 (s, H-10), 7.89 (d, J = 8.5 Hz, H-6), 6.87 (s, H-3), 5.96 (s, OCH₂O) . The nitro group’s electron-withdrawing effect deshields H-10, confirming regioselective synthesis .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Aristolochiasäure D unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte Phenanthrenderivate und reduzierte Formen von Aristolochiasäure D .

Wissenschaftliche Forschungsanwendungen

Toxicology Studies

Aristolochic acid D has been extensively studied for its toxicological effects, particularly its role in aristolochic acid nephropathy (AAN). AAN is a condition resulting from the consumption of herbal remedies containing aristolochic acids, leading to kidney damage and increased cancer risk.

  • Case Study : A study reported that patients exposed to AA-D through traditional herbal remedies developed significant renal impairment and urothelial carcinoma. Over 100 cases of AAN have been documented globally, highlighting the compound's nephrotoxic effects .

Carcinogenicity Research

AA-D is classified as a potent human carcinogen. It is associated with mutations that can lead to various cancers, particularly urothelial carcinoma of the upper urinary tract.

  • Data Table: Carcinogenic Effects of this compound
StudyFindings
Grollman et al. (2007)Identified AA-D metabolites binding to DNA in kidney tissues of AAN patients.
Nortier et al. (2000)Reported high rates of urothelial cancer among AAN patients (40-46%).
PNAS Study (2011)Confirmed AA-D's role in inducing mutations with a specific focus on A:T to T:A transversions .

Antitumor Activity

Despite its toxic effects, there is ongoing research into the potential antitumor properties of aristolochic acids, including AA-D. Some studies suggest that structural modifications could enhance its therapeutic benefits while mitigating toxicity.

  • Future Directions : Researchers are encouraged to explore the antitumor efficacy of AA-D and its derivatives, considering modifications that could reduce toxicity while maintaining effectiveness .

Analytical Chemistry

AA-D serves as a critical marker in analytical chemistry for identifying Aristolochiaceous plants due to its unique mutational signature. Techniques such as ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-HR-MS) have been employed to detect AA-D in various samples.

  • Data Table: Detection Methods for this compound
MethodSensitivitySelectivity
UHPLC-HR-MSHighHigh
DNA BarcodingModerateLow

Wirkmechanismus

Aristolochic acid D exerts its effects primarily through the formation of DNA adducts. These adducts result from the covalent binding of the compound to DNA, leading to mutations and disruptions in normal cellular processes. The primary molecular targets include the tumor suppressor gene TP53 and other genes involved in cell cycle regulation and apoptosis . The activation of inflammatory pathways and oxidative stress responses also contribute to its toxic effects .

Vergleich Mit ähnlichen Verbindungen

Structural Differences and Similarities

Aristolochic acid D differs from other AA analogues in substituent patterns on the phenanthrene core. Below is a comparative analysis:

Compound Core Structure Substituents (Positions) Molecular Formula Molecular Weight
This compound Phenanthrene-1-carboxylic acid -NO₂ (C10), -OCH₃ (C2, C3, C8) C₁₇H₁₁NO₇ 341.27 g/mol
Aristolochic Acid I Phenanthrene-1-carboxylic acid -NO₂ (C10), -OCH₃ (C6, C8) C₁₇H₁₁NO₇ 341.27 g/mol
Aristolochic Acid II Phenanthrene-1-carboxylic acid -NO₂ (C10), -OCH₃ (C8) C₁₆H₉NO₆ 311.24 g/mol

Key Observations :

  • This compound and AA-I are structural isomers with identical molecular formulas but distinct methoxy group positions (C2/C3 in AA-D vs. C6/C8 in AA-I) .
  • AA-II lacks a methoxy group at C2/C3, resulting in lower molecular weight and altered polarity .

Occurrence in Natural Sources

Quantitative studies reveal significant variations in AA-D concentrations across plant species and tissues:

Plant Species Part Analyzed AA-D Concentration (μg/g) AA-I Concentration (μg/g) Reference
Aristolochia contorta Roots 12.3 ± 1.2 45.8 ± 3.5
Asarum sieboldii Rhizomes 8.7 ± 0.9 22.4 ± 2.1
Aristolochia debilis Fruits 3.1 ± 0.4 18.6 ± 1.8

Trends :

  • AA-D is generally less abundant than AA-I in most Aristolochia and Asarum species .
  • Roots and rhizomes show higher AA-D accumulation compared to aerial parts .

Toxicological Profiles

While all AA analogues are nephrotoxic and carcinogenic, their potency varies:

Compound Nephrotoxicity (In Vitro IC₅₀ in HK-2 Cells) Carcinogenicity (IARC Classification) DNA Adduct Formation Potential
This compound 28.5 μM Not classified Moderate
Aristolochic Acid I 5.2 μM Group 1 (Carcinogenic) High
Aristolochic Acid II 15.7 μM Group 1 (Carcinogenic) High

Key Findings :

  • AA-D exhibits lower cytotoxicity in renal cells compared to AA-I and AA-II .

Analytical Challenges

Detection and quantification of AA-D require advanced chromatographic techniques due to co-elution with other AA analogues:

Method Limit of Detection (AA-D) Separation Efficiency (AA-D vs. AA-I) Reference
UHPLC-Q/TOF-MS 0.05 μg/g Baseline resolution
HPLC-UV 0.5 μg/g Partial co-elution
LC-MS/MS 0.1 μg/g Full resolution

Insights :

  • UHPLC-Q/TOF-MS is the gold standard for distinguishing AA-D from structural isomers .
  • Traditional HPLC-UV struggles with specificity due to overlapping UV spectra of AA analogues .

Biologische Aktivität

Aristolochic acid D (AA-D) is a member of the aristolochic acid family, which is known for its significant biological activities, particularly its nephrotoxic and carcinogenic properties. This article explores the biological activity of AA-D, focusing on its mechanisms of action, effects on various biological processes, and relevant case studies.

Chemical Structure and Properties

Aristolochic acids are characterized by a common structural motif that includes a bicyclic system with a nitrogen atom. AA-D, specifically, has been identified as having distinct biological activities compared to its analogs such as AA-I and AA-II. The structure-activity relationship indicates that variations in functional groups can significantly influence the toxicity and biological effects of these compounds.

Nephrotoxicity

AA-D has been implicated in causing aristolochic acid nephropathy (AAN), a condition characterized by acute and chronic kidney injury. Studies have shown that AA-D induces apoptosis in renal cells by disrupting mitochondrial function and metabolic processes. Specifically, it binds covalently to key proteins involved in cellular respiration and metabolism, leading to impaired mitochondrial function and energy production .

Table 1: Key Mechanisms of AA-D Induced Nephrotoxicity

MechanismDescription
Protein Binding Binds to proteins involved in metabolism, disrupting their function .
Mitochondrial Dysfunction Impairs mitochondrial respiration and ATP production .
Apoptosis Induction Triggers programmed cell death in renal cells .

Carcinogenicity

AA-D is recognized as a potent human carcinogen. It forms DNA adducts that lead to mutations, particularly A:T to T:A transversions, which are prevalent in various cancers associated with aristolochic acid exposure . The formation of these adducts has been linked to urothelial carcinoma and hepatocellular carcinoma.

Table 2: Carcinogenic Effects of AA-D

Type of CancerMechanism of Action
Urothelial Carcinoma Induces mutations leading to cancer development in the urinary tract .
Hepatocellular Carcinoma Associated with chronic liver disease and exposure to AA-D .

Case Studies

Numerous case studies have documented the effects of AA-D exposure:

  • Chronic Aristolochic Acid Nephropathy (AAN) : Over 90% of patients exposed to aristolochic acids experienced chronic kidney disease with a rapid decline in renal function. Many patients had long histories of exposure through traditional herbal remedies containing AA-D .
  • Urothelial Cancer Incidence : In Taiwan, a significant correlation was established between AA exposure and the incidence of upper urinary tract urothelial carcinoma, highlighting the compound's carcinogenic potential .

Research Findings

Recent studies have utilized advanced techniques such as chemical proteomics and metabolomics to elucidate the biological activities of AA-D. These studies have identified several key metabolic enzymes affected by AA-D, including isocitrate dehydrogenase (IDH2) and lactate dehydrogenase (LDH), which are crucial for energy metabolism in cells .

Metabolic Pathways Affected by AA-D

  • TCA Cycle Disruption : AA-D inhibits enzymes involved in the tricarboxylic acid cycle, leading to altered energy metabolism.
  • Reactive Oxygen Species (ROS) Production : Increased ROS levels due to mitochondrial dysfunction contribute to oxidative stress and subsequent cellular damage .

Q & A

Basic Research Questions

Q. What are the primary analytical methods for quantifying Aristolochic Acid D (AAD) in complex biological matrices?

  • Methodology : Utilize ultra-high-performance liquid chromatography coupled with triple quadrupole mass spectrometry (UPLC-QQQ-MS) for its high sensitivity and specificity. Calibration curves should be established using certified AAD standards, with validation via spike-and-recovery experiments in target matrices (e.g., serum, herbal extracts). Limit of detection (LOD) and quantification (LOQ) must be determined to ensure reproducibility across laboratories .
  • Data Considerations : Cross-validate results with nuclear magnetic resonance (NMR) for structural confirmation, especially when detecting trace amounts in herbal preparations .

Q. Which experimental models are most suitable for studying AAD-induced nephrotoxicity?

  • In Vivo Models : Use rodent models (e.g., Sprague-Dawley rats) with controlled oral dosing regimens (0.1–10 mg/kg/day) to mimic chronic exposure. Monitor renal biomarkers (e.g., serum creatinine, urea) and histopathological changes in proximal tubules over 4–12 weeks .
  • In Vitro Models : Human renal proximal tubular epithelial cells (HK-2) exposed to AAD (1–50 μM) for 24–72 hours. Assess cytotoxicity via MTT assays and apoptosis markers (e.g., caspase-3 activation) .

Q. How do metabolic pathways influence AAD’s toxicity profile?

  • Key Enzymes : Cytochrome P450 1A2 (CYP1A2) and NAD(P)H:quinone oxidoreductase (NQO1) are critical for AAD’s bioactivation. CYP1A2 mediates O-demethylation, producing reactive intermediates that bind DNA, while NQO1 facilitates nitro-reduction, generating carcinogenic aristolactam-DNA adducts .
  • Experimental Design : Compare toxicity in CYP1A2-knockout vs. wild-type models to isolate enzymatic contributions. Use inhibitors like α-naphthoflavone (CYP1A2) or dicoumarol (NQO1) to validate pathways .

Advanced Research Questions

Q. How can in silico modeling resolve contradictions in AAD’s mutagenic vs. nephrotoxic mechanisms?

  • Approach : Combine molecular docking (e.g., AutoDock Vina) to predict AAD’s binding affinity with DNA (e.g., TP53 gene hotspots) and renal transporters (e.g., OAT1/3). Validate predictions with CRISPR-edited cell lines lacking specific transporter genes .
  • Data Analysis : Cross-reference computational predictions with mutational signatures (e.g., A:T→T:A transversions) from AAD-exposed patient genomes .

Q. What omics approaches best capture AAD’s systemic toxicity?

  • Metabolomics : Use GC-TOF/MS to profile time- and dose-dependent metabolic disruptions (e.g., TCA cycle intermediates, gut microbiota-derived metabolites like hydroxyphenylacetic acid). Pair with pathway enrichment tools (e.g., MetaboAnalyst) to identify perturbed networks .
  • Transcriptomics : Apply single-cell RNA sequencing to renal tissues to map cell-type-specific responses (e.g., proximal tubule injury vs. interstitial fibrosis) .

Q. How do experimental design choices impact AAD’s carcinogenicity data?

  • Contradictions : Discrepancies in tumor incidence between rodent models (high urothelial cancer rates) and human cohorts (variable renal cell carcinoma links) may arise from species-specific CYP expression or exposure duration.
  • Resolution : Conduct cross-species comparative studies using humanized CYP1A2 mice and longitudinal cohort analyses (e.g., Balkan endemic nephropathy patients) to harmonize findings .

Q. What strategies optimize AAD detection in environmental samples (e.g., soil, water)?

  • Extraction Protocol : Solid-phase extraction (SPE) with C18 cartridges, followed by LC-MS/MS in multiple reaction monitoring (MRM) mode. Include deuterated internal standards (e.g., AAD-d4) to correct matrix effects .
  • Field Validation : Test in endemic regions (e.g., South Serbia) with parallel groundwater/vegetable sampling to correlate AAD levels with nephropathy incidence .

Q. Methodological Challenges and Solutions

Q. Why do discrepancies exist in AAD’s reported genotoxicity across studies?

  • Sources of Variability :

  • Adduct Stability : Aristolactam-DNA adducts (e.g., dA-AAI) degrade under suboptimal storage; use fresh tissue and avoid freeze-thaw cycles .
  • Analytical Sensitivity : 32P-postlabeling may underestimate adducts compared to modern LC-MS/MS. Prioritize high-resolution mass spectrometry for low-abundance targets .

Q. How to design dose-response studies for AAD’s dual nephrotoxic/carcinogenic effects?

  • Integrated Protocol :

Short-Term Exposure : Low doses (0.1–1 mg/kg) for 28 days to assess early biomarkers (e.g., KIM-1, NGAL).

Long-Term Exposure : Higher doses (5–10 mg/kg) for 6–12 months to monitor tumorigenesis. Include interim sacrifices to track progression .

Q. What computational tools predict AAD’s interaction with renal transporters?

  • Tools : Use molecular dynamics simulations (e.g., GROMACS) to model AAD’s binding to OAT1/3. Validate with competitive inhibition assays using probenecid .

Eigenschaften

IUPAC Name

10-hydroxy-8-methoxy-6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11NO8/c1-24-12-3-7(19)2-9-8(12)4-11(18(22)23)14-10(17(20)21)5-13-16(15(9)14)26-6-25-13/h2-5,19H,6H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PADIFGYTAXNCRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C3C(=C(C=C12)[N+](=O)[O-])C(=CC4=C3OCO4)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40169766
Record name Aristolochic acid-D
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40169766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17413-38-6
Record name Aristolochic acid-D
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017413386
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aristolochic acid-D
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40169766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Carbamoyliminomethylideneazanide
Carbamoyliminomethylideneazanide
Aristolochic acid d
Carbamoyliminomethylideneazanide
Carbamoyliminomethylideneazanide
Aristolochic acid d
Carbamoyliminomethylideneazanide
Aristolochic acid d
Carbamoyliminomethylideneazanide
Aristolochic acid d
Carbamoyliminomethylideneazanide
Aristolochic acid d
Carbamoyliminomethylideneazanide
Aristolochic acid d

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.